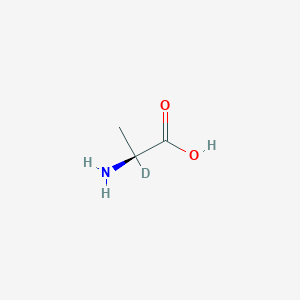

L-Alanin-2-d

Übersicht

Beschreibung

L-Alanine-2-d, also known as deuterated L-alanine, is a stable isotope-labeled compound where one of the hydrogen atoms in the alanine molecule is replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties. The molecular formula of L-Alanine-2-d is CH3CD(NH2)CO2H, and it has a molecular weight of 90.10 g/mol .

Wissenschaftliche Forschungsanwendungen

L-Alanine-2-d has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: It helps in understanding metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium.

Medicine: It is used in metabolic studies to investigate the effects of deuterium on biological systems.

Industry: It is employed in the production of deuterated drugs and other compounds for pharmaceutical research

Wirkmechanismus

Target of Action

L-Alanine-2-d primarily targets the D-alanine:D-alanine ligase (DdlA) . DdlA is an effective target for drug development to combat against Mycobacterium tuberculosis (Mtb), which threatens human health globally . DdlA supplies a substrate of D-alanyl-D-alanine for peptidoglycan crosslinking by catalyzing the dimerization of two D-alanines .

Mode of Action

L-Alanine-2-d, as a non-essential amino acid, is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It acts as a buffer, helping to regulate the pH levels in different tissues and bodily fluids . By accepting or donating protons, alanine helps prevent drastic changes in pH, which are detrimental to cellular functions .

Biochemical Pathways

L-Alanine-2-d is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . It plays a significant role in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . NADH-dependent alanine dehydrogenase catalyzes the synthesis of L-alanine from pyruvate, the final product of the EMP pathway .

Pharmacokinetics

Since peptides are generally freely filtered by the kidneys, glomerular filtration and subsequent renal metabolism by proteolysis contribute to the elimination of many therapeutic peptides .

Result of Action

The action of L-Alanine-2-d results in the inhibition of D-alanine:D-alanine ligase, which is more strongly inhibited than alanine racemase . This inhibition affects the synthesis of peptidoglycan, a major component of the bacterial cell wall . In addition to its metabolic functions, alanine is also important in the synthesis of other amino acids .

Action Environment

The action, efficacy, and stability of L-Alanine-2-d can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . .

Biochemische Analyse

Biochemical Properties

L-Alanine-2-d interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Alanine dehydrogenase (AlaDH), which belongs to oxidoreductases . AlaDH can catalyze the oxidation of alanine with NAD+ (NADP+) as coenzyme and the reduction of pyruvate with NADH (NADPH) as coenzyme .

Cellular Effects

The effects of L-Alanine-2-d on cells and cellular processes are significant. It influences cell function by regulating the steady-state balance of ketoacids and amino acids

Molecular Mechanism

At the molecular level, L-Alanine-2-d exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds with AlaDH to catalyze the oxidation of alanine .

Dosage Effects in Animal Models

The effects of L-Alanine-2-d vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been fully explored, it is known that AlaDH can be used in the biosynthesis of L-alanine from cheap carbon sources like glucose .

Metabolic Pathways

L-Alanine-2-d is involved in several metabolic pathways. It interacts with enzymes like AlaDH and affects metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Alanine-2-d can be synthesized through several methods, including chemical synthesis and biosynthesis. One common method involves the deuteration of L-alanine using deuterium oxide (D2O) as a solvent and a deuterium source. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In industrial settings, L-Alanine-2-d is produced using advanced biotechnological processes. These methods often involve the use of genetically engineered microorganisms that can incorporate deuterium into the alanine molecule during their metabolic processes. This approach is more efficient and environmentally friendly compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanine-2-d undergoes various chemical reactions, including:

Oxidation: L-Alanine-2-d can be oxidized to form pyruvate and ammonia.

Reduction: It can be reduced to form alanine derivatives.

Substitution: The deuterium atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed .

Major Products

The major products formed from these reactions include pyruvate, ammonia, and various alanine derivatives, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Alanine: The non-deuterated form of L-Alanine-2-d, commonly found in proteins.

D-Alanine: The D-enantiomer of alanine, which has different biological functions.

Dehydroalanine: An alanine derivative with a methylene side chain instead of a hydrogen atom.

Uniqueness

L-Alanine-2-d is unique due to the presence of the deuterium atom, which provides distinct advantages in research applications. The deuterium atom’s heavier mass compared to hydrogen allows for more precise tracking in NMR spectroscopy and other analytical techniques. This makes L-Alanine-2-d a valuable tool in various scientific fields .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-deuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-MYSWAXPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444235 | |

| Record name | L-Alanine-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21386-65-2 | |

| Record name | L-Alanine-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)

![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)